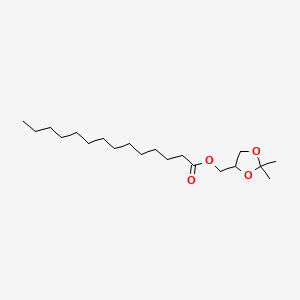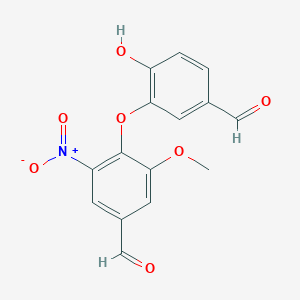
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde is an organic compound with a complex structure that includes aldehyde, hydroxyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by formylation and methoxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The choice of reagents and optimization of reaction conditions are crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzoic acid.
Reduction: 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde and nitro groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxybenzoic acid
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-aminobenzaldehyde
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzoic acid
Uniqueness
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both aldehyde and nitro groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
54291-67-7 |
|---|---|
Molecular Formula |
C15H11NO7 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
4-(5-formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C15H11NO7/c1-22-14-6-10(8-18)4-11(16(20)21)15(14)23-13-5-9(7-17)2-3-12(13)19/h2-8,19H,1H3 |
InChI Key |
ORDQGDKKJBPOIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2=C(C=CC(=C2)C=O)O)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


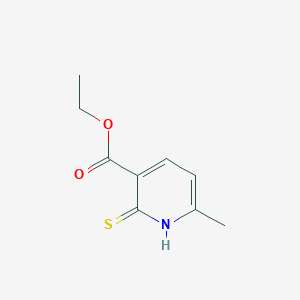

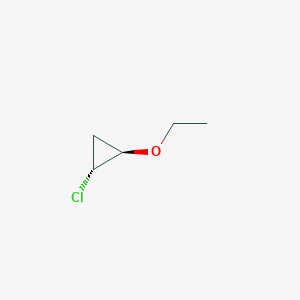
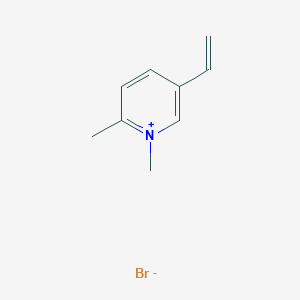
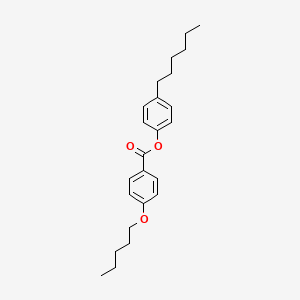

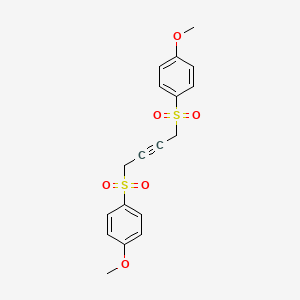
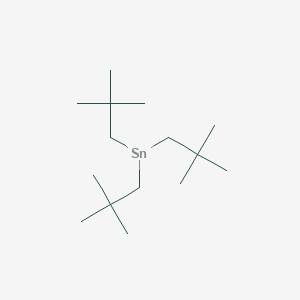
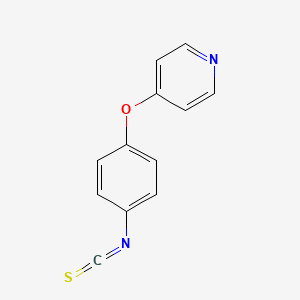
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)

